molecular formula C13H13N5O2 B2889057 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one CAS No. 1235123-32-6

4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one

Cat. No. B2889057
M. Wt: 271.28
InChI Key: NAJBCLVFLCERCE-UHFFFAOYSA-N
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Description

4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one, commonly known as PTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTC is a heterocyclic compound that contains a piperazine ring and a triazole ring, making it a unique and versatile molecule. In

Scientific Research Applications

Synthesis and Biological Activity

Studies have synthesized novel analogues of azole class antifungals containing the piperazine nucleus and 1,2,4-triazole derivatives, showing promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds were obtained through green chemistry techniques, including microwave and ultrasound irradiation, demonstrating their efficiency and eco-friendliness in the synthesis process (Mermer et al., 2018).

Reactivity and Adsorption Behavior

The reactivity and adsorption behaviors of triazole derivatives have been explored through DFT and MD simulation studies, revealing insights into their local reactive properties and interactions with water molecules. This research helps understand the stability and potential pharmaceutical applications of such compounds (Al-Ghulikah et al., 2021).

Antimicrobial Agents

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate to good efficacy against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This highlights their potential as antimicrobial agents in medical applications (Jadhav et al., 2017).

Inhibition of Soluble Epoxide Hydrolase

Research has identified 1,3,5-triazin-ylpiperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, showcasing the triazine heterocycle's critical role in potency and selectivity. These findings may contribute to the development of new therapeutic agents for various diseases (Thalji et al., 2013).

Piperazine-Azole-Fluoroquinolone Hybrids

The synthesis of piperazine-azole-fluoroquinolone hybrids has shown significant antimicrobial activity and DNA gyrase inhibition, suggesting their potential in developing new antimicrobial agents. The molecular docking study provided insights into the interaction modes of these compounds with the receptor, highlighting their remarkable inhibitory potentials (Mermer et al., 2019).

properties

IUPAC Name

4-(2-phenyltriazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12-9-17(7-6-14-12)13(20)11-8-15-18(16-11)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJBCLVFLCERCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one

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